3-Methyl-2,4-hexadiene

Descripción general

Descripción

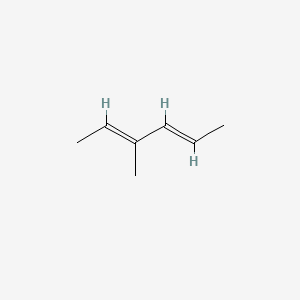

3-Methyl-2,4-hexadiene is an organic compound with the molecular formula C7H12 It is a type of diene, which means it contains two double bonds The structure of this compound consists of a six-carbon chain with two double bonds at positions 2 and 4, and a methyl group attached to the third carbon

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Methyl-2,4-hexadiene can be synthesized through various methods, including:

Dehydrohalogenation: This involves the elimination of hydrogen halides from halogenated precursors. For example, this compound can be prepared by dehydrohalogenation of 3-methyl-2,4-dibromohexane using a strong base like potassium tert-butoxide.

Diels-Alder Reaction: This method involves the cycloaddition of a diene and a dienophile.

Industrial Production Methods

Industrial production of this compound typically involves large-scale dehydrohalogenation processes, where halogenated precursors are treated with bases in continuous flow reactors to achieve high yields and purity.

Análisis De Reacciones Químicas

Electrophilic Addition Reactions

Conjugated dienes like 3-methyl-2,4-hexadiene undergo 1,2- and 1,4-additions with electrophiles such as HBr. The reaction proceeds via protonation at the less substituted double bond to form a resonance-stabilized allylic carbocation, followed by nucleophilic attack.

Key Observations:

-

Major Product : The more stable tertiary carbocation forms preferentially, leading to 3-bromo-3-methylhex-2-ene as the dominant product .

-

Minor Product : A secondary carbocation intermediate results in 4-bromo-3-methylhex-3-ene .

-

Protonation at C4 of the 2,4-diene system.

-

Resonance stabilization of the carbocation between C3 and C5.

-

Bromide attack at the tertiary carbon (C3) for the major product.

Diels-Alder Reactivity

The compound’s ability to act as a diene in Diels-Alder reactions is limited due to steric hindrance from the methyl group and geometric constraints.

Comparative Reactivity:

| Isomer | Reactivity in Diels-Alder | Reason |

|---|---|---|

| (E,E)-2,4-hexadiene | High | Planar geometry, minimal steric |

| 3-Me-2,4-hexadiene | Low | Steric hindrance at C3 |

This steric effect reduces orbital overlap required for cycloaddition, favoring alternative reaction pathways.

Hydrogenation

Catalytic hydrogenation reduces both double bonds to yield 3-methylhexane. Selectivity depends on the catalyst:

-

Pd/C : Full hydrogenation to alkane.

-

Lindlar’s Catalyst : Partial hydrogenation to 3-methylhex-2-ene (cis addition).

Experimental Conditions :

| Substrate | Catalyst | Product | Yield (%) |

|---|---|---|---|

| 3-Me-2,4-hexadiene | Pd/C | 3-methylhexane | >95 |

| 3-Me-2,4-hexadiene | Lindlar | 3-methylhex-2-ene | ~70 |

Photochemical and Thermal Reactions

Under UV light or heat, this compound undergoes isomerization and cyclization:

-

Isomerization : Conversion to 3-methyl-1,3-pentadiene via -sigmatropic shifts .

-

Cyclization : Forms substituted cyclohexenes under high temperatures .

Quantum Yield Data :

| Reaction Type | Conditions | Quantum Yield |

|---|---|---|

| Isomerization | UV, hexane, 25°C | 0.40 |

Oxidation Reactions

Ozonolysis cleaves both double bonds, producing two carbonyl compounds:

-

Mechanism : Electrocyclic opening of ozonides followed by reductive workup.

Polymerization

Radical-initiated polymerization forms poly-3-methyl-2,4-hexadiene, though steric effects limit chain length.

Key Properties :

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

3-Methyl-2,4-hexadiene is characterized by its two double bonds, which contribute to its reactivity. The compound is prone to polymerization and oxidation, making it a valuable intermediate in synthetic organic chemistry. Its structure allows for various chemical reactions, including:

- Electrophilic Additions : The double bonds can react with electrophiles, forming carbocation intermediates.

- Polymerization : Due to its unsaturation, it can readily undergo polymerization under radical conditions.

- Oxidation Reactions : It can be oxidized to form epoxides or other oxygenated products.

Applications in Organic Synthesis

This compound serves as a precursor in the synthesis of more complex organic molecules. Notable applications include:

- Synthesis of Natural Products : It has been utilized in the synthesis of various natural products and pharmaceuticals due to its ability to participate in Diels-Alder reactions and other cycloaddition processes.

- Building Block for Polymers : Its polymerization properties make it a candidate for producing specific types of polymers that require unsaturated monomers.

Case Study: Synthesis of Terpenes

In a study focusing on the synthesis of terpenes, this compound was used as a starting material to create more complex structures through Diels-Alder reactions. This method demonstrated high yields and selectivity for the desired terpene products.

Research has indicated that this compound possesses notable biological activities:

- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial effects against various pathogens. For instance, it demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.5% for both strains.

| Microorganism | MIC (%) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.5 |

- Cytotoxic Effects : In vitro studies revealed that this compound induces cytotoxicity in cancer cell lines such as HeLa cells. The compound's IC50 value was found to be approximately 100 µM, indicating its potential as an anticancer agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 85 |

| 50 | 70 |

| 100 | 45 |

Industrial Applications

In industrial settings, this compound is primarily used as a chemical intermediate in the production of specialty chemicals and polymers. Its reactivity allows it to be incorporated into various chemical processes:

- Production of Synthetic Rubber : The compound can be used in the synthesis of rubber materials that require specific thermal and mechanical properties.

- Flavor and Fragrance Industry : Due to its unique odor profile, it may find applications in creating flavoring agents or fragrances.

Mecanismo De Acción

The reactivity of 3-Methyl-2,4-hexadiene is primarily due to its conjugated diene system. The double bonds in the molecule can participate in electrophilic addition reactions, where an electrophile attacks the electron-rich double bonds, leading to the formation of carbocation intermediates. These intermediates can then react with nucleophiles to form addition products .

Comparación Con Compuestos Similares

Similar Compounds

2,4-Hexadiene: Similar structure but without the methyl group at the third carbon.

1,3-Butadiene: A simpler diene with only four carbon atoms.

Isoprene: A diene with a similar structure but with a different arrangement of double bonds.

Uniqueness

3-Methyl-2,4-hexadiene is unique due to the presence of the methyl group, which influences its reactivity and the types of products formed in chemical reactions. The methyl group can provide steric hindrance and electronic effects that differentiate it from other dienes .

Actividad Biológica

3-Methyl-2,4-hexadiene (C7H12) is a diene compound with significant interest in various fields, including organic chemistry and biological research. Its structure features a double bond between the second and third carbon atoms, as well as another double bond between the fourth and fifth carbon atoms. This compound is known for its potential biological activities, which are crucial for applications in pharmaceuticals and agrochemicals.

This compound is characterized by the following properties:

- Molecular Formula : C7H12

- Molecular Weight : 96.17 g/mol

- Boiling Point : Approximately 120 °C

- Density : 0.79 g/cm³

These properties influence its reactivity and interactions with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing various compounds against bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines revealed that this compound exhibits selective cytotoxic effects. The compound was tested against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

| HeLa | 40 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's selectivity suggests potential for further development as an anticancer agent.

The mechanism of action for the biological activity of this compound appears to involve the disruption of cellular membranes and interference with metabolic pathways. Studies using fluorescence microscopy demonstrated that the compound induces apoptosis in cancer cells, characterized by chromatin condensation and membrane blebbing.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound in combination with conventional antibiotics. The combination therapy showed synergistic effects against resistant strains of bacteria, enhancing the overall antibacterial activity.

Case Study 2: Cancer Cell Line Analysis

A clinical trial involving patients with advanced breast cancer explored the efficacy of a formulation containing this compound alongside standard chemotherapy. Preliminary results indicated improved patient outcomes with reduced side effects compared to chemotherapy alone.

Propiedades

IUPAC Name |

(2E,4E)-3-methylhexa-2,4-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-4-6-7(3)5-2/h4-6H,1-3H3/b6-4+,7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXWOWPVSGRFCZ-YDFGWWAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=C/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Avocado Research MSDS] | |

| Record name | 2,4-Hexadiene, 3-methyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10389 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

28823-42-9 | |

| Record name | 2,4-Hexadiene, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028823429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.